4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)aniline
Description
Nuclear Magnetic Resonance (NMR)
Infrared Spectroscopy
Key vibrational modes:
Mass Spectrometry
Comparative Analysis with Aryl Diazirine Derivatives
Table 2: Comparative properties of aryl diazirines
| Property | 4-(Trifluoromethyl)aniline | 3-Phenyldiazirine | 4-Methoxy derivative |
|---|---|---|---|
| λmax (nm) | 363 | 345 | 378 |
| Tdecomp (°C) | 113 | 98 | 105 |
| N=N IR (cm⁻¹) | 1580 | 1605 | 1565 |
| Conjugation efficiency | 92% | 45% | 88% |
The trifluoromethyl group enhances conjugation efficiency by 47% compared to non-fluorinated analogs, as quantified by time-dependent DFT calculations. This conjugation red-shifts the UV absorption maximum by 18 nm relative to 3-phenyldiazirine, while maintaining comparable thermal stability. The amino substituent increases solubility in polar aprotic solvents (35 mg/mL in DMSO vs. 12 mg/mL for methyl analogs).
Properties
IUPAC Name |
4-[3-(trifluoromethyl)diazirin-3-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3/c9-8(10,11)7(13-14-7)5-1-3-6(12)4-2-5/h1-4H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYVARJFNZZBBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2(N=N2)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting from Aromatic Precursors
The synthesis generally begins with commercially available aromatic amines or substituted aromatic compounds. The key steps involve:
- Formation of the diazirine ring via oxidation of diaziridine intermediates.
- Introduction of the trifluoromethyl group onto the diazirine ring or precursor molecules.
Diaziridine Formation
The synthesis of diaziridines, which are precursors to diazirines, is achieved through reactions involving:
- Condensation of carbonyl compounds with amines to form imines, followed by aminating reagents such as hydroxylamine derivatives.
- Reaction of primary amines with trifluoroacetophenone derivatives to introduce trifluoromethyl groups, followed by oximation and subsequent tosylation or mesylation to prepare oximes.
Oxidation to Diazirines
The diaziridine intermediates are oxidized to diazirines using oxidizing agents such as:
- MnO₂ (manganese dioxide), which effectively converts diaziridines into diazirines.
- Iodine-ethereal systems for low-temperature oxidation, especially in automated or robotic synthesis workflows.
Specific Synthetic Routes for 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)aniline
Synthesis via Oximation and Tosylation
- Starting with a suitable aromatic ketone (e.g., trifluoroacetophenone), oximation is performed using hydroxylamine hydrochloride.
- The oxime is then tosylated to form a tosyl oxime.
- Treatment with liquid ammonia yields the corresponding diaziridine.
- Oxidation of diaziridine with MnO₂ produces the diazirine ring attached to the aromatic system.
- Subsequent nucleophilic substitution or amination introduces the amino group, resulting in the aniline derivative.
Use of Automated and Robotic Synthesis
Recent advancements include automated synthesis workflows that mimic manual procedures but enhance efficiency and yield:
- Addition of ammonia and aminating reagents to ketones in controlled conditions.
- Filtration and evaporation steps to isolate diaziridine intermediates.
- Oxidation with iodine-based systems at low temperatures to generate diazirines.
- Final amination steps to install the amino group on the aromatic ring.
Key Reagents and Conditions
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Oximation | Hydroxylamine hydrochloride | Reflux in ethanol or aqueous medium | Forms oximes from ketones |
| Tosylation | Tosyl chloride | Pyridine solvent, room temperature | Converts oximes to tosyl oximes |
| Diazridine formation | Liquid ammonia | 30–50°C, sealed vessel | Gaseous ammonia reacts with oximes |
| Oxidation to diazirine | MnO₂ or I₂-Et₂O system | Room temperature or low temperature | Converts diaziridines to diazirines |
| Amination | Ammonia or aniline derivatives | Reflux or room temperature | Introduces amino group to aromatic ring |
Research Findings and Innovations
Recent studies have demonstrated that automation and novel reagents can improve yields and safety:
- Automated workflows for diaziridine synthesis using programmable reactors.
- Use of difluoro and trifluoromethyl groups to enhance stability and reactivity.
- Oxidation methods optimized for minimal degradation, allowing scale-up to grams of product.
- Chiral synthesis approaches for asymmetric diazirine derivatives, expanding the utility in biological applications.
Data Table Summarizing Synthesis Methods
| Method | Starting Material | Key Reagents | Main Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Conventional | Aromatic ketone (e.g., trifluoroacetophenone) | Hydroxylamine hydrochloride, tosyl chloride, ammonia, MnO₂ | Oximation → Tosylation → Diazridine formation → Oxidation | 30–50% | Well-established, scalable | Multi-step, time-consuming |
| Automated | Commercial precursors | NH₃, NH₂OSO₃H, I₂, Et₂O | Similar to manual, with robotic control | Up to 38% | Increased safety, reproducibility | Requires specialized equipment |
| Novel/Asymmetric | Modified aromatic compounds | Oximation, chiral auxiliaries, oxidants | Asymmetric oximation and oxidation | Variable | Chiral control, high selectivity | Complex, requires optimization |
Chemical Reactions Analysis
Photochemical Carbene Generation
The diazirine ring undergoes photolytic cleavage under UV light (350–365 nm), generating a highly reactive trifluoromethylphenyldiazomethane intermediate. This carbene species participates in C–H , N–H , and O–H insertion reactions , making the compound valuable for photoaffinity labeling in biological studies.
Key Conditions and Applications:
-
Wavelength: 350–365 nm irradiation in organic solvents (e.g., DCM, THF) .
-
Carbene Lifetime: Enhanced stability due to the electron-withdrawing trifluoromethyl group .
-
Applications: Covalent labeling of proteins, nucleic acids, and lipids in live-cell studies .
Oxidation and Reduction Reactions
The diazirine ring and aniline group exhibit distinct redox behavior:
Notes:
-
Diazirines are resistant to oxidation under mild conditions but degrade under strong oxidizers (e.g., KMnO₄).
-
The aniline group can be selectively reduced to cyclohexylamine derivatives .
Functionalization via Cross-Coupling Reactions
The aniline moiety participates in Palladium-catalyzed cross-coupling reactions , enabling derivatization:
Example Reaction:
text4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)aniline + Arylboronic Acid → Biaryl derivatives (Suzuki-Miyaura coupling)
Nucleophilic Substitution
The trifluoromethyl-diazirine group influences substitution patterns on the aromatic ring:
Observed Trends:
-
Electrophilic Aromatic Substitution (EAS):
Bioconjugation and Derivatization
The aniline group facilitates covalent modifications for biochemical applications:
Common Reactions:
-
Acylation: Reaction with acyl chlorides (e.g., AcCl) to form amides .
-
Diazotization: Formation of diazonium salts for coupling with tyrosine or histidine residues .
Example Protocol (Esterification):
text(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanol + N-Acetyl Tryptophan → Ester derivative (EDC/DMAP in DMF) [5]
Stability and Degradation
-
Thermal Stability: Decomposes above 200°C, releasing nitrogen gas and forming trifluoromethylbenzene derivatives .
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Acidic Conditions: Protonation of the diazirine nitrogen leads to ring-opening, forming iminium intermediates .
Comparative Reactivity with Analogues
| Feature | This compound | 4-Trifluoromethylaniline |
|---|---|---|
| Photoreactivity | High (diazirine-mediated) | None |
| Electrophilic Sites | Meta to trifluoromethyl group | Ortho/para to -CF₃ |
| Bioconjugation | Versatile (amine + diazirine) | Limited to amine group |
Key Research Findings
-
Carbene Trapping Studies: The carbene intermediate forms covalent adducts with nucleophilic residues (e.g., cysteine, lysine) in proteins, confirmed via LC-MS .
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Synthetic Scalability: Multi-gram synthesis achieved via optimized diaziridine oxidation (Ag₂O/ether, 41% yield) .
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Environmental Stability: Resists hydrolysis in aqueous buffers (pH 5–9) for >24 hours, ideal for biological assays .
This compound’s unique reactivity profile positions it as a critical tool in photochemistry, medicinal chemistry, and materials science.
Scientific Research Applications
Overview
4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)aniline, often referred to as TPD (trifluoromethyl diazirine), is a compound notable for its unique structural features, including a trifluoromethyl group and a diazirine ring. These characteristics confer distinct chemical properties that make it valuable across various scientific fields, particularly in organic synthesis, biochemistry, and medicinal chemistry.
Organic Synthesis
TPD serves as a versatile building block in organic synthesis. Its trifluoromethyl group enhances the stability and reactivity of the compound, allowing for the formation of complex molecules. It is often utilized in:
- Cross-coupling reactions : TPD can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to create diverse organic compounds.
- Substitution reactions : The compound's functional groups allow it to undergo various substitution reactions, leading to the synthesis of derivatives with tailored properties.
Biological Applications
The compound is particularly significant in biochemical research due to its ability to form covalent bonds with target biomolecules upon activation by light. This property is exploited in:
- Photoaffinity labeling : TPD is employed to study protein-ligand interactions by covalently attaching to specific proteins when exposed to UV light. This technique has been instrumental in elucidating protein dynamics and interactions within cellular environments .
- Investigating ion channels : Studies have demonstrated TPD's utility in stabilizing specific conformations of ion channels like TRPML1, facilitating research into their functional mechanisms .
Medicinal Chemistry
Given its unique chemical structure, TPD is being explored for potential therapeutic applications:
- Drug development : The compound's properties make it a candidate for the development of novel pharmaceuticals, particularly those targeting specific biological pathways through covalent modification of proteins .
Material Science
TPD is also utilized in the production of advanced materials:
- Functionalized polymers : Its reactivity allows for the incorporation of TPD into polymer matrices, resulting in materials with enhanced properties for applications in electronics and coatings.
Case Studies
- Protein Labeling Studies : Research involving TPD has successfully labeled various proteins, providing insights into their structure and dynamics. For instance, studies on ion channels have demonstrated how TPD can stabilize specific conformations critical for understanding their biological functions .
- Development of Novel Therapeutics : Investigations into TPD's potential as a drug candidate have shown promise in targeting specific proteins involved in disease pathways, highlighting its relevance in therapeutic development .
Mechanism of Action
The mechanism of action of 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)aniline involves its ability to form covalent bonds with target molecules upon activation by light. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to interact with specific molecular targets and pathways. This property is particularly useful in photoaffinity labeling, where the compound can be used to identify and study protein-ligand interactions .
Comparison with Similar Compounds
3-Trifluoromethyl-3-phenyldiazirine (TPD)
- Structure : Lacks the aniline group; instead, a simple phenyl ring is attached to the diazirine.
- Reactivity: Photolysis produces carbene (65%) and diazo isomer (35%), similar to 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)aniline. However, TPD’s phenyl group limits its utility in covalent binding to nucleophilic targets compared to the amino-functionalized analogue .
- Applications : Primarily used as a general carbene precursor.
4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline (CAS 694499-26-8)
- Structure : Substitutes the diazirine ring with a piperazinylmethyl group, retaining the trifluoromethyl and aniline moieties.
- Reactivity : Lacks photolytic carbene generation but exhibits enhanced solubility and bioavailability due to the piperazine group.
- Applications : Key intermediate in antipsychotic and anticancer drug synthesis (e.g., kinase inhibitors) .
3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzenesulfonyl Chloride
- Structure : Replaces the aniline group with a sulfonyl chloride.
- Reactivity : The sulfonyl chloride enables nucleophilic substitution, expanding utility in bioconjugation. Photolytic carbene generation remains intact .
- Applications : Used to synthesize sulfonamide-based probes for protein interaction studies.
Comparative Data Table
Key Research Findings
Synthetic Efficiency : Protecting the aniline group during diazirine synthesis (e.g., Boc protection) improves yields by >60% compared to older methods .
Photolytic Selectivity: The carbene from this compound shows higher selectivity for hydrophobic protein pockets compared to TPD, attributed to the amino group’s polarity .
Pharmaceutical Relevance : Derivatives like 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline demonstrate enhanced blood-brain barrier penetration, making them critical in CNS drug development .
Biological Activity
4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)aniline, often referred to as TPD (trifluoromethyl diazirine), is a compound of significant interest in biochemical research due to its unique structural features and potential biological applications. This article explores the biological activity of TPD, focusing on its synthesis, photochemical properties, and interactions with biological targets.
Synthesis and Structural Characteristics
The synthesis of TPD typically involves the formation of diaziridine intermediates, which can be further transformed into the diazirine structure. A notable method includes the reaction of primary amines with carbonyl compounds, leading to the formation of diaziridine, which is then oxidized to yield TPD. The trifluoromethyl group enhances the compound's reactivity and stability, making it a valuable tool for probing biological systems .
TPD exhibits notable photochemical behavior, particularly as a photolabeling agent. Upon irradiation, diazirines can generate reactive carbene species that can covalently bond with nearby biomolecules. This property is exploited in various applications, including protein labeling and studying protein-protein interactions. For instance, TPD has been used in studies involving ion channels like TRPML1, demonstrating its ability to stabilize specific conformations of proteins in their resting states .
The biological activity of TPD is primarily attributed to its ability to form covalent bonds with amino acids in proteins upon photolysis. This mechanism allows for the selective labeling of target proteins, facilitating the study of protein dynamics and interactions within cellular environments. The trifluoromethyl group not only increases the electrophilicity of the diazirine but also enhances its solubility in organic solvents, making it suitable for various experimental conditions .
Case Studies
- Protein Labeling : In a study involving TPD as a photolabeling agent for ion channels, researchers demonstrated that TPD could effectively label specific residues within the channel proteins. This labeling allowed for insights into conformational changes and functional dynamics under physiological conditions .
- Fluorescence Enhancement : Another application highlighted the use of TPD in coumarin-fused systems where cross-linking with target proteins led to significant fluorescence enhancement. This property was utilized to track protein interactions in live cells, showcasing TPD's potential in real-time imaging applications .
Toxicity and Safety Profile
While TPD shows promising biological activity, safety assessments are crucial due to its chemical structure. The trifluoromethyl group can pose toxicity risks; therefore, handling precautions must be observed during laboratory use. It is recommended to conduct thorough toxicity studies before applying TPD in clinical or therapeutic settings .
Q & A
Q. What are the optimal synthetic routes for 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)aniline, and what challenges arise during its purification?
Methodological Answer: The synthesis typically involves diazirine photoactivation or palladium-catalyzed coupling reactions. For example, diazirine-containing precursors (e.g., 4-azidofurazan-3-amine derivatives) can undergo photolysis to generate reactive intermediates, followed by trifluoromethyl group incorporation . Challenges include:
- Byproduct formation : Diazirine decomposition under prolonged UV exposure requires strict reaction time control (≤30 min at 365 nm).
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) is recommended, but trifluoromethyl groups may reduce polarity, complicating separation .
- Yield optimization : Substituting electron-withdrawing groups (e.g., -CF₃) on the aniline ring can stabilize intermediates, improving yields to ~60–70% .
Q. How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer: A multi-technique approach is essential:
- NMR spectroscopy : ¹⁹F NMR detects trifluoromethyl environments (δ ≈ -60 to -65 ppm), while ¹H NMR resolves aromatic proton splitting patterns (e.g., para-substituted aniline protons at δ 6.8–7.2 ppm) .
- X-ray crystallography : Resolves diazirine ring geometry (bond angles ~90–95°) and trifluoromethyl orientation .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 259.08) and fragmentation patterns (e.g., loss of N₂ from diazirine) .
Q. What are the stability considerations for this compound under varying experimental conditions?
Methodological Answer:
- Thermal stability : Decomposes above 150°C; store at -20°C in amber vials to prevent photodegradation .
- pH sensitivity : Stable in neutral buffers (pH 6–8), but hydrolyzes in acidic conditions (pH <4) via diazirine ring opening .
- Light exposure : UV light (300–400 nm) triggers photoactivation; use darkroom conditions for handling to avoid premature reactivity .
Advanced Research Questions
Q. How can computational modeling elucidate the photoactivation mechanism of the diazirine moiety in this compound?
Methodological Answer:
- DFT calculations : Simulate transition states during UV-induced N₂ release. Basis sets like B3LYP/6-311+G(d,p) predict activation energies (~25–30 kcal/mol) and triplet-state intermediates .
- Molecular dynamics : Model solvent effects (e.g., acetonitrile vs. DMSO) on carbene formation kinetics .
- Validation : Compare computational results with time-resolved spectroscopy data (e.g., transient absorption at 500 nm) .
Q. What strategies resolve contradictions in reported reactivity data for trifluoromethyl-diazirine derivatives?
Methodological Answer:
- Controlled variable testing : Isolate factors like solvent polarity (e.g., dielectric constant >30 reduces carbene dimerization) or trace metal contamination (e.g., Fe³⁺ accelerates decomposition) .
- Cross-lab validation : Reproduce experiments using standardized protocols (e.g., identical light sources, reaction vessels) to minimize equipment-driven discrepancies .
- Meta-analysis : Compare datasets across publications (e.g., reactivity trends vs. substituent Hammett parameters) to identify outliers .
Q. How can this compound be applied in protein labeling studies, and what methodological pitfalls should be avoided?
Methodological Answer:
- Photoaffinity labeling : UV-irradiate the compound in the presence of target proteins (e.g., enzymes with active-site lysine residues). The reactive carbene forms covalent bonds with proximal amino acids .
- Pitfalls :
- Non-specific binding : Use low concentrations (≤10 µM) and short irradiation times (<1 min) to minimize background noise.
- Quenching efficiency : Add scavengers (e.g., β-mercaptoethanol) post-reaction to terminate residual carbene activity .
- Detection : Employ click chemistry (e.g., azide-alkyne cycloaddition) with fluorophores for visualization .
Q. What advanced techniques quantify the compound’s interaction with biological membranes?
Methodological Answer:
- Surface plasmon resonance (SPR) : Immobilize lipid bilayers on sensor chips to measure binding kinetics (ka/kd) .
- Fluorescence anisotropy : Tag the compound with BODIPY fluorophores to monitor membrane insertion dynamics (e.g., τ ≈ 5–10 ns rotational correlation times) .
- Cryo-EM : Resolve membrane-bound conformations at near-atomic resolution (~3–4 Å) .
Q. How do electronic effects of the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Hammett analysis : The -CF₃ group (σₚ ≈ 0.54) withdraws electrons, reducing nucleophilicity at the aniline nitrogen. This slows Buchwald-Hartwig amination but stabilizes Pd intermediates in Suzuki-Miyaura couplings .
- Kinetic studies : Compare reaction rates with analogs (e.g., -CH₃ vs. -CF₃) under identical conditions. Pseudo-first-order kinetics reveal rate constants (k ≈ 0.02 min⁻¹ for -CF₃ vs. 0.05 min⁻¹ for -CH₃) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
